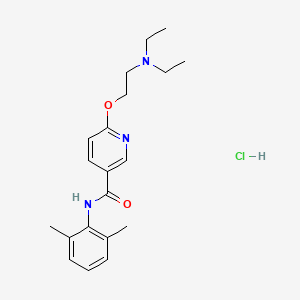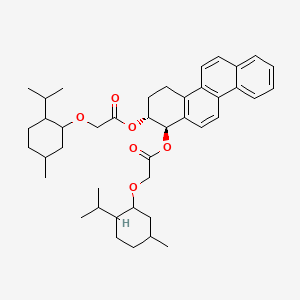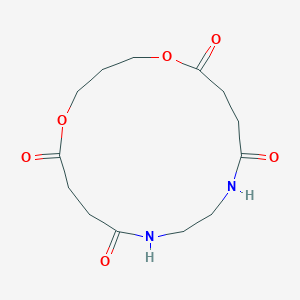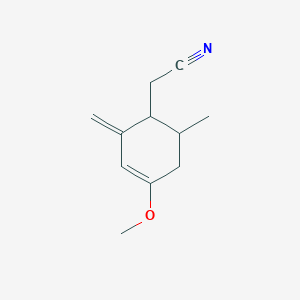
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is a synthetic compound that belongs to the class of nicotinamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide derivatives typically involves multi-step organic reactions. The specific synthetic route for Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would likely involve:
Starting Materials: Nicotinamide, 2,6-xylyl amine, and 2-diethylaminoethanol.
Reaction Steps:
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve optimization of the above synthetic route for large-scale production. This includes:
Catalysts: Use of suitable catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the diethylamino group.
Reduction: Reduction of the nicotinamide ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to reduced nicotinamide analogs.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their role in cellular metabolism and enzyme inhibition.
Medicine: Potential therapeutic agents for conditions such as cancer, neurodegenerative diseases, and skin disorders.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and nutritional supplements.
Mechanism of Action
The mechanism of action of Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would involve:
Molecular Targets: Enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and others involved in cellular metabolism.
Pathways: Modulation of NAD+/NADH levels, influencing cellular energy balance and redox state.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with well-known biological activities.
Nicotinamide Riboside: A precursor to NAD+ with potential anti-aging effects.
Nicotinamide Mononucleotide: Another NAD+ precursor with similar applications.
Uniqueness
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is unique due to its specific structural modifications, which may confer distinct biological properties and therapeutic potential compared to other nicotinamide derivatives.
Properties
CAS No. |
75348-38-8 |
|---|---|
Molecular Formula |
C20H28ClN3O2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
6-[2-(diethylamino)ethoxy]-N-(2,6-dimethylphenyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O2.ClH/c1-5-23(6-2)12-13-25-18-11-10-17(14-21-18)20(24)22-19-15(3)8-7-9-16(19)4;/h7-11,14H,5-6,12-13H2,1-4H3,(H,22,24);1H |
InChI Key |
XMHXQJHMNQQQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)






![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)


